molecular formula C5H9ClO3 B125498 Chloromethyl Propyl Carbonate CAS No. 35273-90-6

Chloromethyl Propyl Carbonate

Cat. No.: B125498
CAS No.: 35273-90-6
M. Wt: 152.57 g/mol
InChI Key: WHIKAFFCTCQLQW-UHFFFAOYSA-N
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Description

Chloromethyl Propyl Carbonate is an organic compound with the molecular formula C5H9ClO3. It is a colorless to nearly colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its role in the production of various pharmaceuticals and other fine chemicals.

Mechanism of Action

Target of Action

Chloromethyl Propyl Carbonate (CMPC) is primarily used as an organic synthesis intermediate . It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and hepatitis B drugs .

Mode of Action

The mode of action of CMPC involves its use as a chloromethylating agent. In the presence of a catalyst such as zinc iodide, CMPC can undergo a reaction with aromatic compounds to yield chloromethyl derivatives . This process is known as chloromethylation .

Biochemical Pathways

It is known that the chloromethyl derivatives produced from the chloromethylation process can be transformed into a variety of fine chemicals, polymers, and pharmaceuticals .

Pharmacokinetics

As an intermediate in drug synthesis, the pharmacokinetic properties of the final drug product would be more relevant to therapeutic applications .

Result of Action

The result of CMPC’s action is the production of chloromethyl derivatives, which are key intermediates in the synthesis of various pharmaceuticals . These derivatives can be further processed to produce a range of therapeutic agents, including antiviral and hepatitis B drugs .

Action Environment

The efficacy and stability of CMPC’s action can be influenced by various environmental factors. For instance, the chloromethylation process is typically carried out under mild conditions and in an inert atmosphere . Additionally, CMPC is sensitive to moisture, indicating that the reaction environment needs to be carefully controlled to prevent degradation .

Safety and Hazards

Chloromethyl Propyl Carbonate is classified as a skin irritant and sensitizer . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, inhalation, and contact with skin, eyes, or clothing .

Future Directions

The global market for Chloromethyl Propyl Carbonate is expected to grow, driven by its use in the synthesis of antiviral drugs . Research is ongoing to improve the synthesis process and to explore new applications for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl Propyl Carbonate can be synthesized through the reaction of isopropyl chloroformate with paraformaldehyde under mild conditions. The reaction typically involves the use of a novel catalyst that ensures complete reaction and high yield. The process is environmentally friendly, with minimal waste production .

Industrial Production Methods

The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions allows for high yield and purity of the product. The process is designed to be cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl Propyl Carbonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to produce propyl carbonate and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

    Hydrolysis: This reaction can be carried out using water or aqueous solutions under acidic or basic conditions.

Major Products

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would produce an amine derivative of propyl carbonate.

    Hydrolysis: The major products are propyl carbonate and hydrochloric acid.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl Isopropyl Carbonate: Similar in structure but with an isopropyl group instead of a propyl group.

    Chloromethyl Methyl Carbonate: Contains a methyl group instead of a propyl group.

Uniqueness

Chloromethyl Propyl Carbonate is unique due to its specific reactivity and the balance between its physical properties and chemical reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

chloromethyl propyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIKAFFCTCQLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626724
Record name Chloromethyl propyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35273-90-6
Record name Chloromethyl propyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloromethyl chloroformate (0.027 mL, 0.30 mmol) was added dropwise to a stirred solution of tert-butyl {(1S,2R)-2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1-methylethyl}{[4′-fluoro-5′-isopropyl-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl]methyl}carbamate (INTERMEDIATE 7, 209 mg, 0.294 mmol) (200 mg, 0.28 mmol) and proton sponge (60 mg, 0.28 mmol) in dry CH2Cl2 (5.0 mL) at 0° C. under N2. The reaction was stirred at 25° C. for 16 h. The reaction was diluted with water (30 mL) and extracted with EtOAc (3×30 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (0-20% gradient EtOAc/hexanes over 30 min) to give (1R,2S)-1-[3,5-bis(trifluoromethyl)phenyl]-2-(tert-butoxycarbonyl){[4′-fluoro-5′-isopropyl-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl]methyl}amino)propyl chloromethyl carbonate as a colorless oil. 1H NMR (500 MHz, CDCl3): δ 7.81-6.82 (m, 8 H); 7.08 (dd, J=8.3 Hz, 8.7 Hz, 1 H); 5.68 (m, 2 H); 4.19-4.16 (d, J=16.7 Hz, 1 H); 4.77 (s, 3 H), 3.31-3.24 (m, 1 H); 1.76 (s, 3 H); 1.41 (s, 3 H); 1.22-1.18 (s, 9 H), 1.04 (d, J=6.6 Hz, 3 H).
Quantity
0.027 mL
Type
reactant
Reaction Step One
Name
tert-butyl {(1S,2R)-2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1-methylethyl}{[4′-fluoro-5′-isopropyl-2′-methoxy-4-(trifluoromethyl)biphenyl-2-yl]methyl}carbamate
Quantity
209 mg
Type
reactant
Reaction Step One
Name
INTERMEDIATE 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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